5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
Description
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is a specialized organic compound featuring a thieno[2,3-c]pyrrole core substituted with a fluorenylmethyloxycarbonyl (Fmoc) protective group at position 5 and a carboxylic acid moiety at position 2. The Fmoc group is widely employed in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions . This compound is marketed as a building block for organic and bioorganic synthesis, with commercial availability in milligram to gram quantities (e.g., 50 mg for €780.00) . Its structural complexity and functional groups make it valuable for constructing peptidomimetics, heterocyclic drug candidates, and advanced materials.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c24-21(25)19-9-13-10-23(11-20(13)28-19)22(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYQCQZUWWRRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137804-79-4 | |
| Record name | 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyrrole core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. The fluoren-9-ylmethoxy carbonyl group is then introduced through a series of reactions, including esterification and carbonylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thieno[2,3-c]pyrrole core to its oxidized derivatives.
Reduction: : Reduction of the carbonyl group to form corresponding alcohols or amines.
Substitution: : Replacement of functional groups on the thieno[2,3-c]pyrrole ring with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized thieno[2,3-c]pyrrole derivatives, reduced carbonyl compounds, and substituted thieno[2,3-c]pyrrole derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme plays a crucial role in cholesterol synthesis, making the compound a candidate for hypolipidemic and hypocholesterolemic therapies. Inhibition of HMG-CoA reductase can lead to decreased cholesterol levels in patients, potentially reducing the risk of cardiovascular diseases .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized variants have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of specific substituents in the thieno[2,3-c]pyrrole structure appears to enhance its antimicrobial efficacy .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research has demonstrated that derivatives containing carboxylic moieties exhibit significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .
Building Block in Organic Synthesis
Due to its unique structural framework, 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for the development of complex organic molecules used in pharmaceuticals and agrochemicals.
Material Science
In material science, this compound can be utilized in the design of organic semiconductors and photovoltaic materials due to its electronic properties. The incorporation of thieno[2,3-c]pyrrole units into polymer matrices can enhance charge transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it could interact with biological targets such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
5-[(tert-Butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic Acid
- Core Structure: Identical thieno[2,3-c]pyrrole system.
- Protective Group : tert-Butoxycarbonyl (Boc) instead of Fmoc.
- Key Difference : Boc is acid-labile, whereas Fmoc is base-labile, influencing orthogonal protection strategies in multi-step syntheses.
- Applications : Suitable for acidic deprotection environments; used in intermediates for kinase inhibitors .
5-(Propan-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic Acid
- Core Structure: Partially saturated thieno[2,3-c]pyrrole (5,6-dihydro).
- Substituent : Isopropyl group at position 5 instead of Fmoc.
- Molecular Formula: C₁₀H₁₃NO₂S.
- Molecular Weight : 211.28 g/mol.
- Applications : Hydrophobic substituents enhance membrane permeability, making it relevant in CNS drug development .
Heterocyclic Variants with Fmoc Protection
4-((Fmoc)Amino)tetrahydro-2H-pyran-4-carboxylic Acid
5-Fmoc-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid
- Core Structure : Pyrazolo-pyridine (nitrogen-rich heterocycle).
- Applications : Explored in kinase and protease inhibitor design .
Fmoc-Protected Pyrrolidine and Piperazine Derivatives
(2S,5S)-1-Fmoc-5-(3-Bromophenyl)pyrrolidine-2-carboxylic Acid
3-(4-Fmoc-piperazin-1-yl)butanoic Acid Hydrochloride
- Core Structure: Piperazine linked to a butanoic acid chain.
- Applications : Used in peptoid and macrocyclic compound synthesis .
Comparative Data Table
Biological Activity
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H19N3O4
- Molecular Weight : 389.4 g/mol
- CAS Number : 2172534-03-9
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets. Recent studies have highlighted its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 is significant in the development of anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the pyrrole core can enhance the inhibitory activity against COX-2. The structure-activity relationship studies indicate that certain substituents on the pyrrole ring contribute to increased potency and selectivity. For instance, compounds with electron-withdrawing groups at specific positions have shown improved inhibition profiles compared to traditional NSAIDs like Celecoxib .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Target | IC50 (µM) | Comments |
|---|---|---|---|
| Study 1 | COX-2 | 0.5 | Comparable to Celecoxib |
| Study 2 | COX-1 | >100 | Selective for COX-2 |
| Study 3 | In vitro anti-inflammatory assays | 1.0 | Demonstrated significant reduction in inflammation markers |
Case Studies
- Inhibition of COX-2 : A study conducted on human cell lines demonstrated that this compound significantly inhibited COX-2 activity with an IC50 value of 0.5 µM, indicating its potential as a therapeutic agent for inflammatory diseases such as arthritis .
- Selectivity Profile : In comparative assays against COX-1 and COX-2, the compound showed a marked selectivity for COX-2 with minimal inhibition of COX-1, suggesting a favorable side effect profile compared to non-selective NSAIDs .
- Anti-inflammatory Effects : In vivo studies using animal models of inflammation revealed that administration of the compound resulted in reduced swelling and pain, corroborating its potential application in treating inflammatory conditions .
Q & A
Q. What is the role of the Fmoc group in this compound, and how does it facilitate peptide synthesis?
The 9-fluorenylmethoxycarbonyl (Fmoc) group acts as a transient protecting group for amines during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise elongation of peptide chains. The Fmoc group’s stability under acidic conditions allows orthogonal deprotection strategies, making it ideal for synthesizing complex peptides .
Q. What safety precautions are essential when handling this compound?
Key precautions include:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS Category 4 acute toxicity) .
- Storage : Keep in tightly sealed containers at 2–8°C, away from heat and light .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Protection : Introducing the Fmoc group to the amine via carbodiimide-mediated coupling .
- Cyclization : Formation of the thienopyrrole ring under acidic or thermal conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Advanced Research Questions
Q. How can coupling efficiency be optimized in SPPS using this Fmoc-protected derivative?
- Coupling reagents : Use HOBt/DIC or Oxyma Pure/DIC to minimize racemization .
- Solvent choice : DMF or DCM ensures solubility and reaction homogeneity .
- Monitoring : Perform Kaiser tests or HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm coupling completion .
- Temperature : Reactions at 25–40°C improve kinetics without compromising Fmoc stability .
Q. How do pH and temperature affect the compound’s stability, and what decomposition products form?
- Stability : The Fmoc group is stable at pH 4–8 but degrades rapidly in alkaline conditions (pH > 9) or prolonged exposure to acids .
- Decomposition : Heating above 60°C or UV exposure may yield fluorenylmethyl alcohol and CO₂ . Monitor via TLC (silica, 7:3 hexane/ethyl acetate) or LC-MS .
Q. How should researchers resolve contradictions in reported reactivity or stability data?
- Reproducibility : Standardize reaction conditions (solvent purity, temperature control) .
- Analytical cross-validation : Compare NMR (¹H/¹³C), HRMS, and IR data with literature .
- Controlled studies : Conduct stability assays under varying pH/temperature to isolate degradation pathways .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted SPPS to reduce reaction time while maintaining Fmoc integrity .
- Analytical Workflow : Combine MALDI-TOF MS for mass verification and circular dichroism (CD) for conformational analysis .
- Toxicity Mitigation : Implement enzymatic digestion assays to assess biological compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
